1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15774381
InChI: InChI=1S/C12H17FN4/c1-10-8-15-17(7-5-13)12(10)14-9-11-4-3-6-16(11)2/h3-4,6,8,14H,5,7,9H2,1-2H3
SMILES:
Molecular Formula: C12H17FN4
Molecular Weight: 236.29 g/mol

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15774381

Molecular Formula: C12H17FN4

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine -

Specification

Molecular Formula C12H17FN4
Molecular Weight 236.29 g/mol
IUPAC Name 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C12H17FN4/c1-10-8-15-17(7-5-13)12(10)14-9-11-4-3-6-16(11)2/h3-4,6,8,14H,5,7,9H2,1-2H3
Standard InChI Key NEXZYEZGEAFODU-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(N=C1)CCF)NCC2=CC=CN2C

Introduction

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a synthetic organic compound characterized by its complex molecular structure, which includes a pyrazole ring, a fluorinated ethyl group, and a pyrrole-derived side chain. This compound is part of the pyrazole derivatives class, known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Synthesis

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic synthesis techniques. Specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are employed to monitor the progress of these reactions.

Potential Applications

Pyrazole derivatives, including 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine, have diverse biological activities. The specific structure of this compound suggests potential interactions with biological targets that could lead to therapeutic effects. Interaction studies involving this compound are crucial for understanding its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine. For example:

Compound NameCAS NumberKey Features
4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine1249871-04-2Contains a fluorophenyl group; studied for anticancer properties.
3-(4-Fluorophenyl)-5-methylpyrazole1549478-22-9Exhibits anti-inflammatory activity; simpler structure.
4-Methoxyphenyl pyrazoleNot availableLacks fluorine but retains pyrazole core; used in various biological studies.

The uniqueness of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine lies in its specific combination of a fluorinated ethyl group and a pyrrole-derived side chain, which may confer distinct biological activities compared to similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator